molecular formula C7H12O B12709870 1-Heptyn-3-ol, (3R)- CAS No. 51703-65-2

1-Heptyn-3-ol, (3R)-

Cat. No.: B12709870
CAS No.: 51703-65-2
M. Wt: 112.17 g/mol
InChI Key: SHSFXAVQBIEYMK-ZETCQYMHSA-N
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Description

1-Heptyn-3-ol, (3R)- is an organic compound with the molecular formula C7H12O. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.

Preparation Methods

1-Heptyn-3-ol, (3R)- can be synthesized through several methods:

Chemical Reactions Analysis

1-Heptyn-3-ol, (3R)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: It can be reduced to form alkanes or alkenes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The hydroxyl group in 1-Heptyn-3-ol can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Scientific Research Applications

1-Heptyn-3-ol, (3R)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Heptyn-3-ol, (3R)- involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. Its alkyne group allows it to undergo addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

1-Heptyn-3-ol, (3R)- can be compared with other similar compounds such as:

1-Heptyn-3-ol, (3R)- stands out due to its unique combination of an alkyne and a chiral alcohol, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

51703-65-2

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(3R)-hept-1-yn-3-ol

InChI

InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h2,7-8H,3,5-6H2,1H3/t7-/m0/s1

InChI Key

SHSFXAVQBIEYMK-ZETCQYMHSA-N

Isomeric SMILES

CCCC[C@H](C#C)O

Canonical SMILES

CCCCC(C#C)O

Origin of Product

United States

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